molecular formula C13H14O7 B12668621 ((4-(2-Hydroxyethoxy)-3-methoxyphenyl)methylene)malonic acid CAS No. 63754-83-6

((4-(2-Hydroxyethoxy)-3-methoxyphenyl)methylene)malonic acid

Cat. No.: B12668621
CAS No.: 63754-83-6
M. Wt: 282.25 g/mol
InChI Key: GQCJZJRQPUJBML-UHFFFAOYSA-N
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Description

((4-(2-Hydroxyethoxy)-3-methoxyphenyl)methylene)malonic acid is an organic compound with a complex structure that includes hydroxyethoxy, methoxyphenyl, and methylenemalonic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-(2-Hydroxyethoxy)-3-methoxyphenyl)methylene)malonic acid typically involves the reaction of 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde with malonic acid in the presence of a base. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group reacts with the active methylene group of malonic acid to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

((4-(2-Hydroxyethoxy)-3-methoxyphenyl)methylene)malonic acid can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The methoxyphenyl group can be reduced to form corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles for substitution reactions include halides and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or ketones, while reduction of the methoxyphenyl group can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, ((4-(2-Hydroxyethoxy)-3-methoxyphenyl)methylene)malonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biology, this compound can be used in the study of enzyme-catalyzed reactions involving malonic acid derivatives. It can also serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicine, this compound has potential applications in drug development. Its structure can be modified to create new pharmaceutical compounds with desired therapeutic properties.

Industry

In industry, this compound can be used in the production of polymers and other materials. Its functional groups allow for various chemical modifications, making it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ((4-(2-Hydroxyethoxy)-3-methoxyphenyl)methylene)malonic acid involves its interaction with specific molecular targets. The hydroxyethoxy and methoxyphenyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The malonic acid moiety can act as a chelating agent, binding to metal ions and affecting their availability in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((4-(2-Hydroxyethoxy)-3-methoxyphenyl)methylene)malonic acid is unique due to its combination of hydroxyethoxy, methoxyphenyl, and methylenemalonic acid moieties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

63754-83-6

Molecular Formula

C13H14O7

Molecular Weight

282.25 g/mol

IUPAC Name

2-[[4-(2-hydroxyethoxy)-3-methoxyphenyl]methylidene]propanedioic acid

InChI

InChI=1S/C13H14O7/c1-19-11-7-8(2-3-10(11)20-5-4-14)6-9(12(15)16)13(17)18/h2-3,6-7,14H,4-5H2,1H3,(H,15,16)(H,17,18)

InChI Key

GQCJZJRQPUJBML-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C(=O)O)C(=O)O)OCCO

Origin of Product

United States

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